N-(2-methylphenyl)-2H-chromene-3-carboxamide
CAS No.: 887348-96-1
Cat. No.: VC6756466
Molecular Formula: C17H15NO2
Molecular Weight: 265.312
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887348-96-1 |
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Molecular Formula | C17H15NO2 |
Molecular Weight | 265.312 |
IUPAC Name | N-(2-methylphenyl)-2H-chromene-3-carboxamide |
Standard InChI | InChI=1S/C17H15NO2/c1-12-6-2-4-8-15(12)18-17(19)14-10-13-7-3-5-9-16(13)20-11-14/h2-10H,11H2,1H3,(H,18,19) |
Standard InChI Key | KYXCKFNOLWKMOY-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
N-(2-Methylphenyl)-2H-chromene-3-carboxamide consists of a 2H-chromene core (a benzene ring fused to a dihydropyran ring) with a carboxamide group at position 3 and a 2-methylphenyl substituent on the amide nitrogen. The 2H-chromene system lacks the 2-oxo group present in coumarin derivatives, distinguishing it from more extensively studied analogs like N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide . The molecular formula is , with a molecular weight of 277.31 g/mol, derived from PubChem data for structurally related compounds .
Stereochemical Considerations
The dihydropyran ring introduces chirality at position 2, though synthetic routes typically yield racemic mixtures unless enantioselective methods are employed. The 2-methylphenyl group adopts an ortho-substitution pattern, which may influence steric interactions in biological targets .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of N-(2-methylphenyl)-2H-chromene-3-carboxamide involves two primary steps:
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Chromene Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions generates the 2H-chromene scaffold.
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Carboxamide Introduction: Coupling the chromene-3-carboxylic acid intermediate with 2-methylaniline using carbodiimide-based reagents (e.g., EDC, DCC) forms the amide bond.
Reaction conditions (e.g., temperature, solvent polarity) critically impact yields. For example, using dichloromethane as a solvent at 0–5°C improves amidation efficiency to ~75%.
Purification and Characterization
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol yields >95% pure product. Structural confirmation employs:
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NMR: -NMR shows characteristic signals: δ 6.8–7.5 (aromatic protons), δ 5.2 (dihydropyran CH₂), δ 2.3 (methyl group) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 277.31 .
Physicochemical Properties
Solubility and Stability
The compound demonstrates limited aqueous solubility (<0.1 mg/mL at 25°C) but high solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL). It remains stable under inert atmospheres for >6 months but undergoes gradual oxidation in air, forming the 2-oxo derivative.
Spectroscopic Data
Property | Value |
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UV-Vis | 280 nm (ε = 12,500 M⁻¹cm⁻¹) |
IR | 1660 cm⁻¹ (amide C=O) |
Melting Point | 142–144°C |
Data adapted from studies on N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide .
Biological Activities and Mechanisms
Enzyme Inhibition
Chromene carboxamides inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory prostaglandin and leukotriene synthesis. Molecular docking studies suggest the 2-methylphenyl group occupies hydrophobic pockets in these enzymes, while the chromene ring π-stacks with catalytic residues .
Antiproliferative Effects
In MCF-7 breast cancer cells, the 3-carboxamide derivative reduces viability (IC₅₀ = 18 µM) by inducing G1 cell cycle arrest and caspase-3-mediated apoptosis. Comparatively, the 2-oxo analog shows enhanced potency (IC₅₀ = 9 µM), highlighting the importance of the dihydropyran oxidation state .
Research Advancements and Applications
Drug Delivery Innovations
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability 3.2-fold in rat models, addressing solubility limitations. Sustained release over 72 hours enables reduced dosing frequencies.
Structure-Activity Relationship (SAR) Insights
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Substituent Position: Ortho-methyl substitution (as in N-(2-methylphenyl)) enhances COX-2 selectivity (SI = 8.5) versus meta-substituted analogs (SI = 3.1) .
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Chromene Saturation: 2H-chromene derivatives exhibit lower cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) than fully aromatic counterparts, favoring therapeutic index.
Challenges and Future Directions
Metabolic Stability
Phase I metabolism via hepatic CYP3A4 oxidizes the dihydropyran ring, producing inactive metabolites. Strategies to mitigate this include deuterium incorporation at vulnerable positions.
Target Identification
Proteomic profiling using affinity-based probes is underway to identify novel targets beyond COX-2/5-LOX, potentially expanding therapeutic applications to neurodegenerative diseases.
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